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molecular formula C15H13F3O2 B8313183 1-Benzyloxy-4-methoxy-2-trifluoromethyl-benzene CAS No. 909032-73-1

1-Benzyloxy-4-methoxy-2-trifluoromethyl-benzene

Cat. No. B8313183
M. Wt: 282.26 g/mol
InChI Key: UULQEJGYBSIAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916589B2

Procedure details

30 g (106.28 mmol) of 1-benzyloxy-4-methoxy-2-trifluoromethyl-benzene were dissolved in 60 mL ethyl acetate and then combined with 3 g palladium/C 10%. The mixture was shaken at RT and 50 psi hydrogen pressure for 4 h. The reaction mixture was suction filtered through Celite and the filtrate was evaporated down. The residue was purified by chromatography (silica gel, petroleum ether/ethyl acetate).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][C:10]=1[C:17]([F:20])([F:19])[F:18])C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[Pd]>[CH3:16][O:15][C:12]1[CH:13]=[CH:14][C:9]([OH:8])=[C:10]([C:17]([F:18])([F:19])[F:20])[CH:11]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)OC)C(F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was shaken at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography (silica gel, petroleum ether/ethyl acetate)

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C=C1)O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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